tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features a tert-butyl group, an aminomethyl group, and a methylcyclohexyl group. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)-2-methylcyclohexanol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. It helps in the protection of amino groups during peptide bond formation .
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various drugs and bioactive molecules .
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions. The compound can be easily removed under mild acidic or basic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the aminomethyl and methylcyclohexyl groups.
N-Boc-protected anilines: Used for similar purposes in organic synthesis.
tert-Butyl N-(4-aminomethyl)phenylcarbamate: Another derivative with a phenyl group instead of a cyclohexyl group.
Uniqueness
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to protect amine groups while being easily removable makes it highly valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-2-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8,14H2,1-4H3,(H,15,16) |
InChI Key |
NQEFSRSFNYQAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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